molecular formula C20H18N2O4 B11693069 (2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

(2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B11693069
M. Wt: 350.4 g/mol
InChI Key: ACNFRRRTBZMNHZ-UHFFFAOYSA-N
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Description

(2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes an acetyl group, a methoxy group, and a chromene backbone.

Preparation Methods

The synthesis of (2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene backbone. The synthetic route may include the following steps:

    Formation of the Chromene Backbone: This can be achieved through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between the chromene derivative and an appropriate amine.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

(2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride can lead to the formation of a different substituted product.

Scientific Research Applications

(2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with signaling pathways critical for cell survival and growth.

Comparison with Similar Compounds

(2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-Acetyl-L-tryptophan: This compound also contains an acetyl group and is known for its biological activities.

    (Z,Z)-Selanediylbis(2-propenamides): These organoselenium compounds exhibit high glutathione peroxidase-like activity and have unique chemical properties.

    Phenolic Compounds: Similar in size and structure, these compounds are often studied for their antioxidant properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which distinguish it from other related compounds.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-acetyl-8-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-12-7-4-5-9-16(12)22-20-15(19(24)21-13(2)23)11-14-8-6-10-17(25-3)18(14)26-20/h4-11H,1-3H3,(H,21,23,24)

InChI Key

ACNFRRRTBZMNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC(=O)C

Origin of Product

United States

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